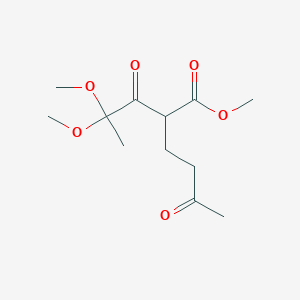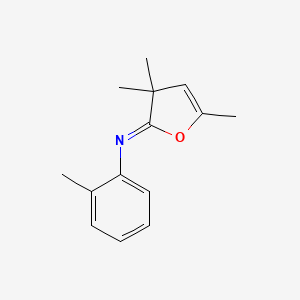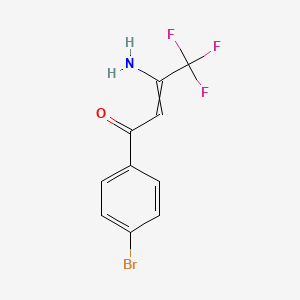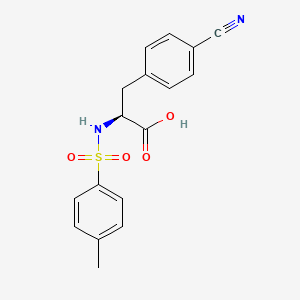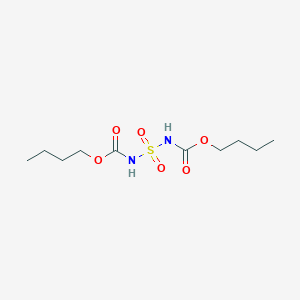
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a methyl group, and a phenylsulfanyl group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-Chloro-2-methylphenol and 2-Chloro-2-methylbutanamide. These intermediates are then subjected to further reactions to introduce the phenyl and phenylsulfanyl groups.
Step 1 Preparation of 3-Chloro-2-methylphenol:
Step 2 Preparation of 2-Chloro-2-methylbutanamide:
Step 3 Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-methylphenol: Shares the chloro and methyl groups but lacks the amide and phenylsulfanyl groups.
2-Chloro-2-methylbutanamide: Contains the chloro and methyl groups but lacks the phenyl and phenylsulfanyl groups.
N-Phenyl-2-(phenylsulfanyl)butanamide: Contains the phenyl and phenylsulfanyl groups but lacks the chloro and methyl groups.
Uniqueness
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
83375-47-7 |
|---|---|
Formule moléculaire |
C17H18ClNOS |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
3-chloro-2-methyl-N-phenyl-2-phenylsulfanylbutanamide |
InChI |
InChI=1S/C17H18ClNOS/c1-13(18)17(2,21-15-11-7-4-8-12-15)16(20)19-14-9-5-3-6-10-14/h3-13H,1-2H3,(H,19,20) |
Clé InChI |
SYJFWKAMLXAGNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C(=O)NC1=CC=CC=C1)SC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


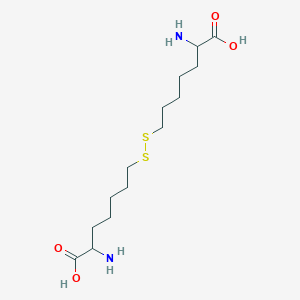
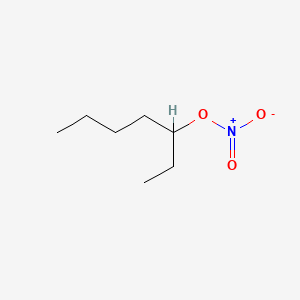
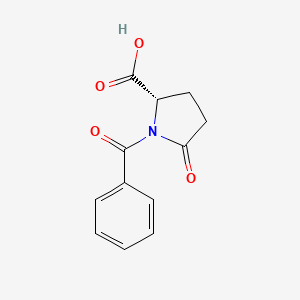
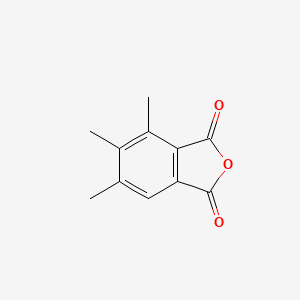
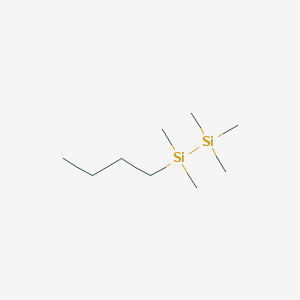
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)
